4,6-Dimethyl-2-phenoxypyrimidin-5-amine
Overview
Description
“4,6-Dimethyl-2-phenoxypyrimidin-5-amine” is a chemical compound with the molecular formula C12H13N3O . It is used in research and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4,6-Dimethyl-2-phenoxypyrimidin-5-amine”, can involve various methods. One approach involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A more eco-friendly synthesis involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-phenoxypyrimidin-5-amine” is based on a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms . The pyrimidine ring is substituted with two methyl groups, a phenoxyl group, and an amine group .Chemical Reactions Analysis
Pyrimidine derivatives like “4,6-Dimethyl-2-phenoxypyrimidin-5-amine” can participate in various chemical reactions. For instance, they can undergo an aldol condensation, where the enol tautomer acts as a nucleophile attacking a carbonyl carbon . This reaction can be facilitated by acetic acid as a solvent .Physical And Chemical Properties Analysis
The molecular weight of “4,6-Dimethyl-2-phenoxypyrimidin-5-amine” is 215.25 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Drug Discovery
This compound has been used in the design and synthesis of new drugs, particularly as a derivative in creating anticancer chemotherapeutic agents. It’s involved in clonogenic long-term survival assays to screen for anticancer compounds .
properties
IUPAC Name |
4,6-dimethyl-2-phenoxypyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-11(13)9(2)15-12(14-8)16-10-6-4-3-5-7-10/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDQKOZIFHTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-phenoxypyrimidin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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